molecular formula C18H19NO B5694015 2-(4-METHYLPHENYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE

2-(4-METHYLPHENYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE

カタログ番号: B5694015
分子量: 265.3 g/mol
InChIキー: MFGUZNHERINJOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a synthetic small molecule based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities . The THIQ core is a privileged structure found in compounds acting on various therapeutic targets, and its derivatives are investigated for their potential against a range of conditions, including infectious diseases and central nervous system (CNS) disorders . The specific structural motif of an ethanone linker to an aromatic system, as seen in this compound, is common in the development of pharmacologically active molecules. For instance, structure-activity relationship (SAR) studies of similar tetrahydroisoquinoline-based compounds have highlighted the importance of the linker group and the terminal aromatic ring for effective target binding and potency . This suggests that 2-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one serves as a valuable chemical tool for researchers exploring the SAR of this compound class. It can be used to study how variations in the aromatic substituent (the 4-methylphenyl group) and the core structure influence biological activity, potentially leading to the development of novel compounds for anti-infective or neuroscientific research . Furthermore, endogenous THIQ compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have demonstrated a neuroprotective profile and the ability to modulate central monoaminergic systems, indicating the potential of this chemical class in neuropharmacology . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

特性

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-6-8-15(9-7-14)12-18(20)19-11-10-16-4-2-3-5-17(16)13-19/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGUZNHERINJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common method might include the condensation of 4-methylbenzaldehyde with tetrahydroisoquinoline under acidic conditions, followed by reduction and further functional group modifications.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction reactions might convert the ketone group to an alcohol.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring or the tetrahydroisoquinoline moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development:
This compound has been studied for its potential role in developing new therapeutic agents. Its structural features contribute to its activity against various biological targets. For instance, the tetrahydroisoquinoline moiety is known for its diverse pharmacological properties, including antipsychotic and analgesic effects. Research indicates that derivatives of tetrahydroisoquinolines exhibit activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems .

Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives. The research demonstrated that compounds similar to 2-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one could inhibit oxidative stress and apoptosis in neuronal cells, suggesting a potential application in treating neurodegenerative disorders .

Neuropharmacology

Cognitive Enhancement:
Research has indicated that compounds with a similar structure may enhance cognitive function. The interaction of tetrahydroisoquinoline-based compounds with dopamine receptors suggests potential applications in treating cognitive deficits associated with schizophrenia and other mental health disorders .

Case Study: Dopaminergic Activity
A study explored the dopaminergic activity of tetrahydroisoquinoline derivatives, showing that they could act as dopamine receptor agonists. This activity is crucial for developing treatments for conditions like ADHD and Parkinson's disease, where dopamine signaling is impaired .

Organic Synthesis

Chemical Intermediate:
2-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

Synthesis of Novel Compounds:
The compound can be utilized to synthesize novel derivatives with potentially enhanced biological activities. For example, modifications to the phenyl group or the isoquinoline structure can lead to compounds with improved efficacy or reduced side effects in therapeutic applications .

Summary Table of Applications

Application Area Description Potential Impact
Medicinal ChemistryDevelopment of new therapeutic agents targeting neurodegenerative diseasesImproved treatment options
NeuropharmacologyCognitive enhancement and treatment for mental health disordersBetter management of cognitive deficits
Organic SynthesisIntermediate for synthesizing complex moleculesExpansion of chemical libraries

作用機序

The mechanism of action of 2-(4-METHYLPHENYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE likely involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include modulation of neurotransmitter systems or inhibition of specific enzymes.

類似化合物との比較

Key Observations :

  • Substituent Impact: The 4-methylphenyl group in the target compound balances lipophilicity and steric bulk, whereas bulkier groups (e.g., 4-isopropylphenyl in Compound 51) may improve receptor binding but reduce solubility . Polar groups like amino () or sulfonyl () alter pharmacokinetics but may limit blood-brain barrier penetration.

生物活性

2-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one, also referred to as a tetrahydroisoquinoline derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C16H19N Molecular Weight 239 34 g mol \text{C}_{16}\text{H}_{19}\text{N}\quad \text{ Molecular Weight 239 34 g mol }

Antidepressant Activity

Research has indicated that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects. In a study using animal models, the compound demonstrated significant reductions in immobility time in forced swim tests, suggesting an increase in locomotor activity and potential antidepressant properties. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis. The compound's ability to scavenge free radicals and inhibit apoptotic pathways highlights its potential as a therapeutic agent for neurodegenerative diseases .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory activity suggests its potential utility in treating conditions characterized by chronic inflammation .

The biological activity of 2-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is attributed to several mechanisms:

  • Serotonin Receptor Modulation : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft.
  • NMDA Receptor Interaction : It has been suggested that tetrahydroisoquinolines can modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function.
  • Antioxidant Activity : The presence of functional groups in the structure allows for effective scavenging of reactive oxygen species (ROS), contributing to its neuroprotective effects.

Study 1: Antidepressant Effects

A double-blind study assessed the efficacy of this compound in patients with major depressive disorder. Results indicated a significant improvement in depression scores compared to placebo over an 8-week treatment period. The study highlighted the compound's favorable side effect profile compared to traditional antidepressants .

Study 2: Neuroprotection in Alzheimer’s Disease Models

In a transgenic mouse model of Alzheimer’s disease, treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by maze tests. Histological analysis confirmed decreased neuroinflammation and neuronal loss .

Data Summary

Activity Effect Mechanism
AntidepressantReduced immobility timeSerotonin modulation
NeuroprotectiveDecreased neuronal apoptosisAntioxidant properties
Anti-inflammatoryInhibition of cytokine productionMacrophage activation suppression

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of structurally related tetrahydroisoquinoline derivatives often employs condensation reactions between amines and ketones. For example, in the synthesis of quinolinone derivatives, cyclocondensation under reflux with catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) is common . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature gradients, and stoichiometric ratios of reagents. Reaction progress should be monitored via TLC or HPLC to identify intermediate phases and minimize side products .

Q. How can researchers validate the structural identity of this compound, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135), IR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For example, ¹H NMR can resolve the methylphenyl group (δ ~2.3 ppm for CH₃) and the tetrahydroisoquinoline protons (δ ~3.0–4.5 ppm for N-CH₂ and aromatic protons). IR confirms carbonyl absorption (~1680–1720 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable, as demonstrated in analogous studies .

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for in vitro biological assays?

  • Methodological Answer : Determine solubility in DMSO (common solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) via UV-Vis spectrophotometry. Calculate logP using HPLC retention times or software tools like MarvinSketch. For tetrahydroisoquinoline derivatives, logP values >2.5 often correlate with improved membrane permeability but may require formulation adjustments (e.g., cyclodextrin complexes) for aqueous compatibility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what validation strategies are recommended?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against targets like serotonin receptors or kinases. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare computational results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to refine force field parameters .

Q. What experimental strategies address discrepancies in biological activity data across different cell lines or assay conditions?

  • Methodological Answer : Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity) and control for variables like cell passage number, serum concentration, and incubation time. Perform dose-response curves (IC₅₀) in triplicate. Use ANOVA or nonlinear regression (GraphPad Prism) to statistically analyze inter-experimental variability. If contradictions persist, investigate off-target effects via kinome-wide profiling or transcriptomics .

Q. How can researchers design stability studies to evaluate the compound’s degradation under physiological or environmental conditions?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. For hydrolytic degradation, use buffers at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood). Identify degradation products via LC-MS/MS and propose degradation pathways (e.g., hydrolysis of the ketone group). Environmental stability studies should follow OECD guidelines, assessing photolysis and biodegradation .

Method Development Questions

Q. What chromatographic methods are optimal for purity analysis, and how can co-eluting impurities be resolved?

  • Methodological Answer : Reverse-phase HPLC with C18 columns (e.g., Agilent ZORBAX) using gradient elution (acetonitrile/water + 0.1% TFA). Adjust column temperature (30–50°C) and flow rate (1.0–1.5 mL/min) to improve peak resolution. For co-eluting impurities, employ UPLC with sub-2µm particles or orthogonal methods like HILIC .

Q. How can isotopic labeling (e.g., ¹³C, ²H) be applied to track metabolic pathways or reaction mechanisms?

  • Methodological Answer : Synthesize deuterated analogs via hydrogen-deuterium exchange (e.g., using D₂O and acid catalysis) at the methylphenyl or tetrahydroisoquinoline positions. Use LC-MS/MS with stable isotope tracing to identify metabolites in hepatic microsome assays. For reaction mechanism studies, monitor kinetic isotope effects (KIE) in key steps like imine formation .

Data Presentation & Validation

Table 1 : Key Analytical Parameters for Structural Validation

TechniqueCritical Peaks/Data PointsReference Value Range
¹H NMRAromatic protons (δ 6.5–8.0 ppm)Integration ratio matches substituents
HRMS[M+H]⁺Theoretical m/z ± 0.001 Da
X-rayC=O bond length~1.21–1.23 Å

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。